molecular formula C10H21Br B15300583 3-(Bromomethyl)-5-methyloctane

3-(Bromomethyl)-5-methyloctane

Cat. No.: B15300583
M. Wt: 221.18 g/mol
InChI Key: GYVAXXPRVNNWTA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methyloctane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a 5-methyloctane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methyloctane typically involves the bromination of 5-methyloctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine in the presence of light or heat as a radical initiator can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methyloctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxymethyl-5-methyloctane, 3-cyanomethyl-5-methyloctane, or 3-aminomethyl-5-methyloctane.

    Elimination: Formation of alkenes like 3-methyl-5-octene.

    Oxidation: Formation of 3-hydroxy-5-methyloctane or 3-carboxy-5-methyloctane.

Scientific Research Applications

3-(Bromomethyl)-5-methyloctane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methyloctane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methyloctane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

    3-(Iodomethyl)-5-methyloctane: Contains an iodine atom, which is more reactive than bromine due to the better leaving group ability of iodine.

    3-(Hydroxymethyl)-5-methyloctane: Contains a hydroxyl group instead of a halogen, making it less reactive in nucleophilic substitution reactions but more reactive in oxidation reactions.

Uniqueness

3-(Bromomethyl)-5-methyloctane is unique due to the optimal balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)-5-methyloctane

InChI

InChI=1S/C10H21Br/c1-4-6-9(3)7-10(5-2)8-11/h9-10H,4-8H2,1-3H3

InChI Key

GYVAXXPRVNNWTA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC)CBr

Origin of Product

United States

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